7-Fluoro-2-[3-(morpholin-4-yl)propyl]-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-Fluoro-2-[3-(morpholin-4-yl)propyl]-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives This compound is characterized by its unique structure, which includes a fluorine atom, a morpholine ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2-[3-(morpholin-4-yl)propyl]-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-pyrrole core, followed by the introduction of the fluorine atom, the morpholine ring, and the nitrophenyl group. Common reagents used in these reactions include fluorinating agents, morpholine, and nitrobenzene derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-2-[3-(morpholin-4-yl)propyl]-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine and nitrophenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups at the fluorine or nitrophenyl positions.
Scientific Research Applications
7-Fluoro-2-[3-(morpholin-4-yl)propyl]-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: Its properties make it suitable for use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Studies: Researchers study its interactions with biological molecules to understand its mechanism of action and potential as a drug candidate.
Mechanism of Action
The mechanism of action of 7-Fluoro-2-[3-(morpholin-4-yl)propyl]-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorine atom and the morpholine ring can enhance its binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-tert-Butylphenyl)-7-fluoro-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 1-(3-Ethoxyphenyl)-7-fluoro-2-[3-(4-morpholinyl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Uniqueness
Compared to similar compounds, 7-Fluoro-2-[3-(morpholin-4-yl)propyl]-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to the presence of the nitrophenyl group, which can significantly influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C24H22FN3O6 |
---|---|
Molecular Weight |
467.4 g/mol |
IUPAC Name |
7-fluoro-2-(3-morpholin-4-ylpropyl)-1-(4-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H22FN3O6/c25-16-4-7-19-18(14-16)22(29)20-21(15-2-5-17(6-3-15)28(31)32)27(24(30)23(20)34-19)9-1-8-26-10-12-33-13-11-26/h2-7,14,21H,1,8-13H2 |
InChI Key |
RRVRLWZBMXDZHC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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